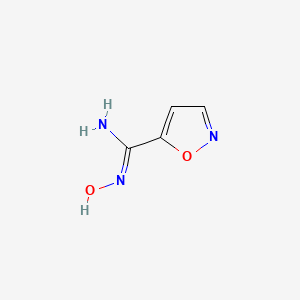
Calamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calamine, commonly known as this compound lotion, is a medication primarily used to treat mild itchiness. It is a combination of zinc oxide and 0.5% ferric oxide (Fe₂O₃). This compound is widely used to alleviate symptoms of sunburn, insect bites, poison ivy, poison oak, and other mild skin conditions. It also helps dry out secretions resulting from skin irritation . The use of this compound dates back to as early as 1500 BC, and it is listed on the World Health Organization’s List of Essential Medicines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calamine lotion is prepared by mixing this compound powder and zinc oxide powder with glycerin and bentonite magma. The mixture is then diluted with calcium hydroxide solution to form a smooth, uniform paste. The final product is a suspension that requires shaking before use .
Industrial Production Methods: In industrial settings, this compound lotion is produced by combining zinc oxide and ferric oxide with additional ingredients such as phenol and calcium hydroxide. The mixture is processed to ensure a consistent and stable product that meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Calamine undergoes various chemical reactions, including:
Oxidation: Zinc oxide can be oxidized to form zinc hydroxide in the presence of moisture.
Reduction: Ferric oxide can be reduced to ferrous oxide under certain conditions.
Substitution: Zinc oxide can react with acids to form zinc salts.
Common Reagents and Conditions:
Oxidation: Moisture and oxygen.
Reduction: Reducing agents such as hydrogen or carbon monoxide.
Substitution: Acids like hydrochloric acid or sulfuric acid.
Major Products Formed:
Oxidation: Zinc hydroxide.
Reduction: Ferrous oxide.
Substitution: Zinc chloride or zinc sulfate.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Calamine exerts its effects through its active ingredients, zinc oxide and ferric oxide. Zinc oxide acts as a skin protectant and astringent, helping to reduce inflammation and irritation. Ferric oxide contributes to the drying effect, which helps to alleviate itching and discomfort. The cooling sensation produced by this compound as it evaporates on the skin also provides relief from itching .
Vergleich Mit ähnlichen Verbindungen
Caladryl: Contains calamine and pramoxine hydrochloride, providing additional analgesic effects.
Hydrocortisone: A corticosteroid used to treat inflammation and itching.
Zinc Oxide: Used alone in various skin protectant formulations.
Comparison:
Caladryl vs. This compound: Caladryl offers an extra level of relief by including pramoxine hydrochloride, which provides temporary pain relief in addition to the antipruritic effects of this compound.
Hydrocortisone vs. This compound: Hydrocortisone is more potent in reducing inflammation but may have more side effects compared to this compound, which is generally considered safer for mild skin conditions.
Zinc Oxide vs. This compound: Zinc oxide alone is effective as a skin protectant, but the addition of ferric oxide in this compound enhances its drying and soothing properties.
This compound remains a widely used and effective treatment for various mild skin conditions, thanks to its combination of zinc oxide and ferric oxide, which provide both protective and soothing effects.
Eigenschaften
CAS-Nummer |
12196-21-3 |
|---|---|
Molekularformel |
H2O9Si2Zn4.H2O |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B1170112.png)

